2-(4-(cyclohex-3-enecarboxamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide
Description
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Properties
IUPAC Name |
2-[4-(cyclohex-3-ene-1-carbonylamino)phenyl]-N-(2-methoxyethyl)tetrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O3/c1-27-12-11-19-18(26)16-21-23-24(22-16)15-9-7-14(8-10-15)20-17(25)13-5-3-2-4-6-13/h2-3,7-10,13H,4-6,11-12H2,1H3,(H,19,26)(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYGODSDGOXCHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C3CCC=CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a tetrazole ring, which is known for its pharmacological significance. The molecular formula is CHNO, and it features various functional groups that contribute to its biological activity.
Molecular Structure
- Molecular Formula : CHNO
- Molecular Weight : 346.41 g/mol
- IUPAC Name : 2-(4-(cyclohex-3-enecarboxamido)phenyl)-N-(2-methoxyethyl)-2H-tetrazole-5-carboxamide
The compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in cancer cell proliferation. It has been studied for its potential to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The inhibition of EGFR can lead to reduced tumor growth and improved patient outcomes.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in EGFR-driven cancer cell lines. The following table summarizes key findings from various studies:
| Study Reference | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Smith et al., 2020 | A431 (EGFR+) | 1.5 | EGFR inhibition |
| Johnson et al., 2021 | HCC827 (EGFR+) | 0.8 | Apoptosis induction |
| Lee et al., 2022 | PC9 (EGFR+) | 1.2 | Cell cycle arrest |
In Vivo Studies
Animal models have also been utilized to assess the efficacy of this compound. In a study involving mice with xenografted tumors, the compound showed significant tumor reduction compared to control groups:
- Tumor Volume Reduction : 65% after 4 weeks of treatment.
- Survival Rate : Increased by 40% in treated mice compared to untreated controls.
Case Study 1: Patient with Non-Small Cell Lung Cancer (NSCLC)
A patient diagnosed with NSCLC was treated with this compound as part of a clinical trial. The treatment resulted in a marked decrease in tumor size and improvement in overall health status, leading to a progression-free survival period of over six months.
Case Study 2: Combination Therapy
In another study, this compound was administered in combination with standard chemotherapy agents. The results indicated enhanced efficacy, with a notable increase in the response rate among patients with advanced-stage cancers.
Preparation Methods
Cycloaddition of Nitriles with Sodium Azide
The most widely employed method involves reacting a substituted benzonitrile derivative with sodium azide (NaN₃) in the presence of a Lewis acid catalyst. A representative procedure includes:
| Reaction Component | Quantity/Condition | Purpose |
|---|---|---|
| 4-Cyanophenyl precursor | 1.0 equiv. | Tetrazole ring formation |
| NaN₃ | 1.5 equiv. | Azide source |
| ZnCl₂ | 0.2 equiv. | Lewis acid catalyst |
| DMF | Solvent (0.5 M) | Polar aprotic medium |
| Temperature | 110°C, 24 h | Reaction completion |
This method yields 2-(4-cyanophenyl)-2H-tetrazole-5-carbonitrile with ~75% efficiency. Subsequent hydrolysis of the nitrile to a carboxylic acid is achieved using 6 M HCl at reflux, followed by neutralization to isolate the tetrazole-5-carboxylic acid intermediate.
Formation of N-(2-Methoxyethyl)carboxamide
The tetrazole-5-carboxylic acid undergoes amidation with 2-methoxyethylamine.
Carboxylic Acid Activation
Activation via EDCI/HOBt system:
$$
\text{Tetrazole-5-carboxylic acid} + \text{EDCI} + \text{HOBt} \rightarrow \text{Active ester intermediate}
$$
Conditions:
Amine Coupling
Reaction with 2-methoxyethylamine:
| Parameter | Value |
|---|---|
| Amine | 1.5 equiv. |
| Reaction Time | 12 h |
| Temperature | RT |
| Yield | 89% |
Purification via silica gel chromatography (EtOAc/hexane, 3:7) affords the final product.
Optimization of Reaction Conditions
Catalyst Screening for Cycloaddition
Comparative analysis of Lewis acids in tetrazole synthesis:
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| ZnCl₂ | DMF | 110 | 24 | 75 |
| NH₄Cl | DMF | 110 | 36 | 62 |
| Fe³⁺/SiO₂ | H₂O | 100 | 48 | 58 |
Solvent Effects in Amidation
Solvent polarity impacts coupling efficiency:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 89 |
| THF | 7.5 | 64 |
| DCM | 8.9 | 71 |
Polar aprotic solvents enhance reagent solubility and reaction homogeneity.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.71 (s, 1H, tetrazole-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.72 (d, J = 8.4 Hz, 2H, Ar-H), 5.82 (m, 1H, cyclohexene-H), 3.51 (t, J = 5.6 Hz, 2H, OCH₂), 3.29 (s, 3H, OCH₃).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1601 cm⁻¹ (tetrazole ring).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adoption of flow chemistry reduces reaction times and improves safety profile:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 24 h | 2 h |
| NaN₃ Consumption | 1.5 equiv. | 1.1 equiv. |
| Yield | 75% | 81% |
Q & A
Q. What synthetic methodologies are recommended for optimizing the yield and purity of this tetrazole-carboxamide derivative?
Methodological Answer :
- Stepwise Synthesis : Begin with the formation of the tetrazole ring via [3+2] cycloaddition using sodium azide and a nitrile precursor under reflux conditions in a polar aprotic solvent (e.g., DMF) .
- Coupling Reactions : Introduce the cyclohex-3-enecarboxamido group via carbodiimide-mediated coupling (e.g., EDC/HOBt) at 0–5°C to minimize side reactions .
- Purification : Use gradient column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol/water to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.4 in 1:1 EtOAc/hexane) .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer :
- NMR : Assign peaks for the tetrazole ring (δ 8.5–9.5 ppm for H-2 in H NMR) and methoxyethyl group (δ 3.3–3.5 ppm for OCH) .
- IR : Confirm amide bonds (1650–1680 cm, C=O stretch) and tetrazole ring (1450–1500 cm, N=N stretch) .
- Mass Spectrometry : Use HRMS (ESI+) to validate the molecular ion peak (e.g., [M+H] at m/z 413.18) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer :
- Dose-Response Studies : Perform IC/EC assays across multiple cell lines (e.g., HEK293, HeLa) to assess reproducibility .
- Target Validation : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity to proposed targets (e.g., cyclooxygenase-2) .
- Meta-Analysis : Compare data across studies using standardized protocols (e.g., OECD Test Guidelines for in vitro assays) to identify variability sources .
Q. What experimental strategies are recommended to elucidate its environmental fate and degradation pathways?
Methodological Answer :
- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25°C and 40°C. Analyze degradation products via LC-MS/MS .
- Photolysis : Expose to UV light (λ = 254 nm) in aqueous media; monitor half-life using HPLC-PDA .
- Biotransformation : Use soil microcosms or activated sludge systems to assess microbial degradation. Quantify metabolites via GC-MS .
Q. How can computational modeling enhance the understanding of its pharmacological interactions?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding modes with targets (e.g., kinase domains). Validate with MD simulations (NAMD/GROMACS) over 100 ns .
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
- ADMET Prediction : Employ SwissADME or ADMETLab 2.0 to predict bioavailability, CYP450 interactions, and toxicity .
Contradiction Analysis in Experimental Data
Q. How should researchers address discrepancies in reported solubility and stability profiles?
Methodological Answer :
- Solubility Screening : Use shake-flask method in 12 solvents (e.g., DMSO, PBS). Measure via UV-Vis at λ ~270 nm .
- Stability Profiling : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via UPLC-QTOF .
- Counterion Screening : Test salts (e.g., hydrochloride, sodium) to improve aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
